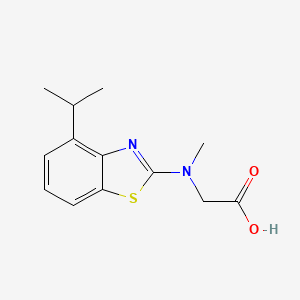

N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine

Übersicht

Beschreibung

N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine, also known as Pregabalin, is a medication used to treat epilepsy, neuropathic pain, anxiety disorders, and fibromyalgia. Pregabalin is a member of the gabapentinoid class of medications and is structurally related to the neurotransmitter gamma-aminobutyric acid (GABA). In recent years, Pregabalin has gained significant attention in the scientific community due to its potential therapeutic applications and mechanism of action.

Wirkmechanismus

The exact mechanism of action of N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine is not fully understood, but it is believed to bind to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system. This binding reduces the release of several neurotransmitters, including glutamate, substance P, and norepinephrine, which are involved in pain signaling and anxiety. By reducing the release of these neurotransmitters, N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine can reduce pain and anxiety symptoms.

Biochemische Und Physiologische Effekte

N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine has been shown to have several biochemical and physiological effects in the body. Studies have shown that N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine can reduce the release of several neurotransmitters, including glutamate, substance P, and norepinephrine. N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal axis, which is involved in the stress response. Additionally, N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine has been shown to increase the levels of GABA in the brain, which can have a calming effect.

Vorteile Und Einschränkungen Für Laborexperimente

N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine has several advantages for use in lab experiments. It has a well-established mechanism of action and has been extensively studied for its potential therapeutic applications. N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine is also readily available and can be easily administered to animals. However, there are some limitations to the use of N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine in lab experiments. N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine can have sedative effects, which can confound behavioral studies. Additionally, N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine can have dose-dependent effects, which can make it difficult to determine the optimal dose for a given experiment.

Zukünftige Richtungen

There are several future directions for research on N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine. One area of interest is the potential use of N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine in the treatment of opioid withdrawal syndrome. Studies have shown that N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine can reduce opioid withdrawal symptoms and may be an effective alternative to traditional opioid replacement therapies. Another area of interest is the potential use of N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine in the treatment of post-traumatic stress disorder (PTSD). Studies have shown that N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine can reduce the symptoms of PTSD and may be an effective adjunct therapy to traditional treatments. Finally, there is interest in the development of novel N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine analogs with improved therapeutic properties.

Wissenschaftliche Forschungsanwendungen

N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine has been extensively studied for its potential therapeutic applications in a variety of medical conditions. Studies have shown that N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine is effective in the treatment of epilepsy, neuropathic pain, anxiety disorders, and fibromyalgia. N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine has also been studied for its potential use in the treatment of alcohol withdrawal syndrome, restless leg syndrome, and chronic pain associated with multiple sclerosis.

Eigenschaften

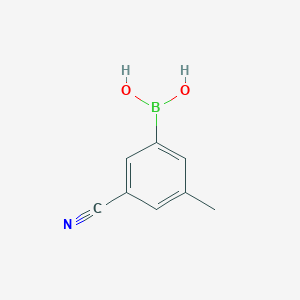

IUPAC Name |

2-[methyl-(4-propan-2-yl-1,3-benzothiazol-2-yl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2S/c1-8(2)9-5-4-6-10-12(9)14-13(18-10)15(3)7-11(16)17/h4-6,8H,7H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JERRRHPXHSILSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C2C(=CC=C1)SC(=N2)N(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101208040 | |

| Record name | N-Methyl-N-[4-(1-methylethyl)-2-benzothiazolyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101208040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine | |

CAS RN |

1353000-12-0 | |

| Record name | N-Methyl-N-[4-(1-methylethyl)-2-benzothiazolyl]glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353000-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-N-[4-(1-methylethyl)-2-benzothiazolyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101208040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

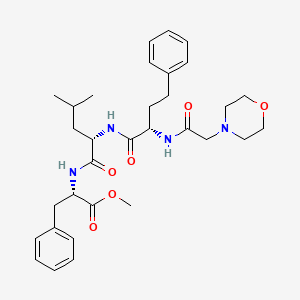

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

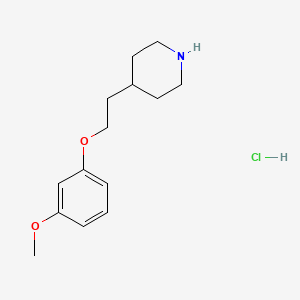

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride](/img/structure/B1426528.png)

![2-{2-[(2-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426529.png)

![2-{2-[(4-Methylbenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426531.png)

![3-[(3-Methoxypropoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1426532.png)

![4-{2-[(2-Methylbenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426541.png)

![3-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426542.png)

![3-[2-(3-Chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426543.png)

![Ethyl 6-bromo-2-oxo-2,3-dihydro-1h-imidazo[4,5-b]pyridine-1-carboxylate](/img/structure/B1426545.png)